2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methylphenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar dichlorophenyl structure.
2,4-dichloroacetophenone: An intermediate in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide stands out due to its unique combination of dichlorophenyl and methylphenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H13Cl2N3OS |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorobenzoyl)amino]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-9-4-2-3-5-13(9)18-15(22)20-19-14(21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21)(H2,18,20,22) |
InChI Key |
XOIDVPTXBCUNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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